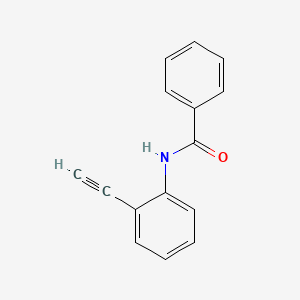
N-(2-ethynylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethynylphenyl)benzamide is an organic compound with the molecular formula C15H11NO. It is a derivative of benzamide, where the benzamide moiety is substituted with an ethynyl group at the ortho position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .
Common Reagents and Conditions:
Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.
Comparaison Avec Des Composés Similaires
N-(2-allylphenyl)benzamide: Used in the synthesis of substituted indoles via palladium-catalyzed cyclization.
N-(2-acetylphenyl)benzamide:
Uniqueness: N-(2-ethynylphenyl)benzamide is unique due to its ethynyl substitution, which imparts distinct reactivity and structural properties. The ability to undergo NHC-boryl radical-catalyzed cycloisomerization sets it apart from other benzamide derivatives, making it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
N-(2-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAZAIOAWEQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)
![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)


![N-{[2-methyl-4-(trifluoromethyl)furan-3-yl]methyl}prop-2-enamide](/img/structure/B2875359.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)



![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)

